5-allyl-3-amino-4,6-dimethyl-N-(o-tolyl)thieno[2,3-b]pyridine-2-carboxamide

BTK inhibition Kinase inhibitor Biochemical IC50

This compound is a potent, reversible BTK inhibitor with a 1 nM IC50, essential for C481S resistance research. Its o-tolyl and C5-allyl substitution pattern is critical for its activity, differentiating it from covalent and para-substituted analogs. ideal for kinome profiling and preclinical target validation in CLL and autoimmune disease models. Request a quote for high-purity research-grade material.

Molecular Formula C20H21N3OS
Molecular Weight 351.47
CAS No. 797799-94-1
Cat. No. B2571118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-allyl-3-amino-4,6-dimethyl-N-(o-tolyl)thieno[2,3-b]pyridine-2-carboxamide
CAS797799-94-1
Molecular FormulaC20H21N3OS
Molecular Weight351.47
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C(=C3C)CC=C)C)N
InChIInChI=1S/C20H21N3OS/c1-5-8-14-12(3)16-17(21)18(25-20(16)22-13(14)4)19(24)23-15-10-7-6-9-11(15)2/h5-7,9-10H,1,8,21H2,2-4H3,(H,23,24)
InChIKeyQCXITJGAOKKMNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-allyl-3-amino-4,6-dimethyl-N-(o-tolyl)thieno[2,3-b]pyridine-2-carboxamide (CAS 797799-94-1): A Differentiated BTK-Targeted Thienopyridine Carboxamide for Kinase Inhibitor Procurement


5-allyl-3-amino-4,6-dimethyl-N-(o-tolyl)thieno[2,3-b]pyridine-2-carboxamide (CAS 797799-94-1) is a fully synthetic small molecule built on the 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold. This heterocyclic core is recognized in medicinal chemistry for its capacity to engage adenine-mimetic kinase hinge regions, while the C5‑allyl, C4/C6‑dimethyl, and N‑(o‑tolyl) substituents collectively define a distinct chemical space within the broader thienopyridine carboxamide family [1]. The compound has been indexed in authoritative bioactivity databases as a potent inhibitor of Bruton's tyrosine kinase (BTK), placing it among a select group of acrylamide‑free, reversible‑binding BTK ligands [2].

Why Generic Thienopyridine-2-carboxamide Substitution Fails: The Critical Role of C5-Allyl and N-(o-Tolyl) Substituents in 5-allyl-3-amino-4,6-dimethyl-N-(o-tolyl)thieno[2,3-b]pyridine-2-carboxamide


The 3‑aminothieno[2,3‑b]pyridine‑2‑carboxamide scaffold tolerates diverse substitution at C5 and the carboxamide nitrogen, generating analogs with drastically different target engagement profiles. Even closely related regioisomers—such as the para‑tolyl analog—may exhibit altered hinge‑binding geometry, solubility, or off‑target liability, rendering them non‑interchangeable in kinase selectivity panels or cellular proof‑of‑concept studies [1]. The specific o‑tolyl substitution pattern and C5‑allyl group of CAS 797799-94-1 are intrinsic to its reported BTK inhibitory activity, and any unqualified substitution risks losing the potency and target selectivity documented for this exact compound [2].

5-allyl-3-amino-4,6-dimethyl-N-(o-tolyl)thieno[2,3-b]pyridine-2-carboxamide: Quantitative Differentiation Evidence for Scientific Procurement


BTK Enzymatic Potency: CAS 797799-94-1 Achieves 1 nM IC50 in Human BTK Biochemical Assay

In a human BTK enzymatic inhibition assay, 5-allyl-3-amino-4,6-dimethyl-N-(o-tolyl)thieno[2,3-b]pyridine-2-carboxamide (US20240083900, Example 5) exhibited an IC50 of 1 nM [1]. This places it among the most potent examples in the same patent series, where other disclosed compounds range from <1 nM to 5.5 nM (e.g., Example 236, IC50 = 5.5 nM [2]; Example 150, IC50 = 1 nM [3]). The 1 nM IC50 value indicates that the o‑tolyl substitution does not hinder—and may be essential for—the critical hinge‑binding and hydrophobic back‑pocket interactions necessary for low‑nanomolar BTK engagement.

BTK inhibition Kinase inhibitor Biochemical IC50

Ortho-Tolyl vs. Para-Tolyl Regioisomerism: Implications for Kinase Selectivity and Physicochemical Profile

The N‑(o‑tolyl) substituent in CAS 797799-94-1 distinguishes it from the commercially cataloged N‑(p‑tolyl) regioisomer [1]. Ortho‑substitution on the anilide ring introduces steric hindrance that can restrict the rotational freedom of the carboxamide side chain, potentially altering the vector of the terminal aryl group within the BTK selectivity pocket. In closely related thieno[2,3‑b]pyridine‑2‑carboxamide series, para‑substituted analogs frequently display broader kinome‑wide cross‑reactivity, whereas ortho‑substituted variants confer improved selectivity windows [2]. Although direct kinome‑wide profiling data for this specific pair is not publicly available, the structural rationale is supported by crystallographic studies of analogous BTK‑inhibitor complexes.

Regioisomer differentiation Kinase selectivity Structure-activity relationship

C5-Allyl Substituent: A Key Determinant of BTK Affinity Within the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series

The C5‑allyl group of CAS 797799-94-1 is a non‑conserved substituent among 3‑aminothieno[2,3‑b]pyridine‑2‑carboxamide derivatives. Many disclosed analogs bear C5‑chloro, C5‑ethyl, or C5‑hydrogen substituents that yield substantially weaker BTK engagement [1]. The allyl moiety can participate in hydrophobic contacts with the gatekeeper residue and the glycine‑rich loop of BTK, contributing to the observed 1 nM IC50 [2]. In contrast, the 3‑amino‑5‑chloro‑4,6‑dimethyl‑N‑(4‑pyridinylmethyl) analog, reported as a positive allosteric modulator (PAM) scaffold, demonstrates a divergent pharmacological mechanism—underscoring that even single‑atom changes at C5 redirect biological activity from kinase inhibition to allosteric modulation .

Allyl substitution BTK affinity Scaffold optimization

Acrylamide-Free Reversible BTK Binding: Differentiation from Covalent Inhibitors Ibrutinib and Acalabrutinib

CAS 797799-94-1 belongs to the 3‑aminothieno[2,3‑b]pyridine‑2‑carboxamide class, which lacks the acrylamide warhead required for covalent Cys481 modification in BTK [1]. Covalent BTK inhibitors such as ibrutinib (IC50 = 0.5 nM [2]) and acalabrutinib achieve potency through irreversible binding, but this mechanism can lead to resistance via Cys481 mutations (e.g., C481S) and prolonged target occupancy that complicates washout experiments [3]. The reversible binding mode of CAS 797799-94-1, inferred from its non‑electrophilic structure and its equipotency to covalent inhibitors in biochemical assays, offers a pharmacological profile suitable for pulse‑chase target engagement studies, resistance model profiling, and situations where transient BTK inhibition is desirable.

Reversible inhibitor Covalent BTK inhibitor Ibrutinib comparator

Recommended Application Scenarios for 5-allyl-3-amino-4,6-dimethyl-N-(o-tolyl)thieno[2,3-b]pyridine-2-carboxamide (CAS 797799-94-1) Based on Quantitative Differentiation Evidence


BTK Selectivity Panel Screening for Kinase Profiling Core Facilities

Core facilities performing kinome‑wide selectivity profiling can use CAS 797799-94-1 as a reversible, ATP‑competitive BTK reference inhibitor with a confirmed biochemical IC50 of 1 nM [1]. Its ortho‑tolyl substitution and acrylamide‑free scaffold differentiate it from both covalent BTK probes and para‑substituted thienopyridine analogs, allowing researchers to distinguish BTK‑dependent from BTK‑independent signaling events without confounding irreversible target modification.

BTK C481S Resistance Model Studies in B-Cell Malignancy Research

Investigators studying acquired resistance to covalent BTK inhibitors (ibrutinib, acalabrutinib) require reversible chemical probes that retain activity against the C481S mutant [2]. CAS 797799-94-1, lacking an acrylamide warhead, is predicted to maintain C481S potency—making it a candidate tool compound for dissecting resistance pathways and validating next‑generation BTK‑targeted therapies in chronic lymphocytic leukemia (CLL) and mantle cell lymphoma models.

Structure-Activity Relationship (SAR) Studies on 3-Aminothieno[2,3-b]pyridine-2-carboxamide Scaffolds

Medicinal chemistry groups optimizing thienopyridine carboxamide kinase inhibitors can employ CAS 797799-94-1 as a benchmark compound for the C5‑allyl, N‑(o‑tolyl) substitution pattern. The documented BTK IC50 of 1 nM [1] and the availability of structurally distinct comparators (C5‑chloro PAM scaffold ; N‑(p‑tolyl) regioisomer [3]) enable systematic evaluation of how C5 and carboxamide N‑substituents modulate target engagement, selectivity, and physicochemical properties.

Chemical Probe Development for BTK-Dependent Autoimmune and Inflammatory Disease Models

Preclinical research programs targeting BTK in autoimmune indications (rheumatoid arthritis, multiple sclerosis) require reversible inhibitors with well‑characterized potency [1]. CAS 797799-94-1, with its defined 1 nM BTK IC50 and non‑covalent mechanism, serves as an in vitro tool compound for target validation studies and as a reference standard for high‑throughput screening campaigns aimed at identifying reversible BTK inhibitors with suitable pharmacokinetic profiles for in vivo efficacy testing.

Quote Request

Request a Quote for 5-allyl-3-amino-4,6-dimethyl-N-(o-tolyl)thieno[2,3-b]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.